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Compound of Interest

Compound Name: 4-Phenoxyisoquinoline

Cat. No.: B15067511

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step guide for the synthesis of key intermediates of
Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The described
synthetic pathway commences with the readily available starting material, 4-phenoxyphenol,
and proceeds through a series of chemical transformations to yield the core isoquinoline
structure of Roxadustat. The protocols provided are based on established literature procedures
and are intended for research and development purposes.

Synthetic Pathway Overview

The synthesis of the key Roxadustat intermediate, methyl 4-hydroxy-1-methyl-7-
phenoxyisoquinoline-3-carboxylate, from 4-phenoxyphenol can be conceptualized in the
following workflow:

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of a key Roxadustat intermediate.

Experimental Protocols
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Step 1: Synthesis of 4-Phenoxyphenyl acetate
(Compound I)

Reaction Scheme:

4-Phenoxyphenol is acetylated using acetic anhydride in the presence of triethylamine to yield
4-phenoxyphenyl acetate.

Materials and Reagents:

Molar Mass (

Reagent Quantity (g) Moles (mol) Volume (mL)

g/mol )
4-

186.21 25.0 0.134 -
Phenoxyphenol
Acetic anhydride 102.09 27.36 0.268 25.3
Triethylamine 101.19 27.12 0.268 37.4
Dichloromethane

- - - 150
(DCM)
Water - - - As needed
Brine - - - As needed
Anhydrous

- - - As needed

sodium sulfate

Procedure:

e To a three-necked flask, add 4-phenoxyphenol (25.0 g, 0.134 mol) and dichloromethane (150
mL).

 Stir the mixture until the solid dissolves completely.

e Add triethylamine (27.12 g, 0.268 mol) to the solution and cool the flask in an ice bath to O
°C.
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e Slowly add acetic anhydride (27.36 g, 0.268 mol) dropwise, maintaining the internal
temperature below 10 °C.

 After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature overnight.

o Filter the reaction mixture and wash the collected solid with dichloromethane.
e Wash the organic phase successively with water and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain Compound | as a pale yellow liquid.[1]

Expected Yield: Quantitative.

Step 2: Synthesis of 2-Hydroxy-5-phenoxyacetophenone
(Compound II)

Reaction Scheme:

4-Phenoxyphenyl acetate undergoes a Fries rearrangement in the presence of aluminum
chloride to yield 2-hydroxy-5-phenoxyacetophenone.[2]

Materials and Reagents:
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Molar Mass ( .
Reagent Imol ) Quantity (g) Moles (mol) Volume (mL)
g/mo

4-Phenoxyphenyl
acetate 228.24 6.4 0.028 -
(Compound 1)

Aluminum

133.34 7.55 0.057 -
chloride
Chlorobenzene - - - 8
2N Hydrochloric

_ - - - As needed

acid
Ethyl acetate - - - As needed
Water - - - As needed
Brine - - - As needed
Anhydrous

- - - As needed

sodium sulfate

Procedure:

 In areaction flask, combine 4-phenoxyphenyl acetate (6.4 g, 28.3 mmol) and chlorobenzene
(8 mL).

e Stir the mixture well and add aluminum trichloride (7.55 g, 56.6 mmol) in portions.

o Heat the mixture to reflux and monitor the reaction until the starting material is consumed
(e.g., by TLC).

o Cool the reaction to room temperature and carefully quench by the slow addition of 2N
hydrochloric acid.

o Add ethyl acetate and transfer the mixture to a separatory funnel.

e Wash the organic phase sequentially with 2N HCI, water, and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

 Purify the residue by column chromatography to obtain Compound I1.[1]

Expected Yield: Not specified in the source.

Step 3: Synthesis of the Hydrazone Intermediate
(Compound liI)

Reaction Scheme:

2-Hydroxy-5-phenoxyacetophenone is condensed with methyl carbazate to form the

corresponding hydrazone.

Materials and Reagents:

Reagent

Molar Mass (
g/mol )

Quantity (g)

Moles (mol) Volume (mL)

2-Hydroxy-5-
phenoxyacetoph
enone

(Compound 11)

228.24

4.5

0.0197 -

Methyl carbazate

90.08

1.78

0.0197 -

Acetonitrile

- 30

Ethanol

- As needed

Procedure:

o To areaction flask, add 2-hydroxy-5-phenoxyacetophenone (4.5 g, 19.72 mmol) and

acetonitrile (30 mL).

o Stir the mixture well and add methyl carbazate (1.78 g, 19.72 mmol).

» Heat the mixture to reflux until the starting material (Compound Il) is consumed.
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e Cool the reaction to room temperature and remove the solvent under reduced pressure.
e Recrystallize the solid residue from ethanol to obtain Compound Il as a white solid.[1]

Expected Yield: Not specified in the source.

Step 4: Synthesis of the Diazo Intermediate (Compound
V)

Reaction Scheme:

The hydrazone intermediate is oxidized with lead tetraacetate to form a diazo compound, which
IS a precursor for the isoquinoline ring.

Materials and Reagents:

Molar Mass ( .
Reagent glmol ) Quantity (g) Moles (mol) Volume (mL)

Hydrazone
~300.32 2.1 0.007 -
(Compound IlI)

Lead
443.38 6.21 0.014 -
tetraacetate

Tetrahydrofuran
(THF)

Procedure:

In a reaction flask, dissolve the hydrazone intermediate (Compound Ill) (2.1 g, 7.0 mmol) in
THF (15 mL).

While stirring at room temperature, add lead tetraacetate (6.21 g, 14.0 mmol) in portions.

Continue stirring the reaction mixture overnight after the addition is complete.

Filter the mixture and wash the solid with THF.
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e Remove the THF from the filtrate under reduced pressure.

o Purify the residue by column chromatography to yield Compound IV as a white solid.[1]
Expected Yield: Not specified in the source.

Step 5: Synthesis of Methyl 4-hydroxy-1-methyl-7-

phenoxyisoquinoline-3-carboxylate (Key Intermediate A)

Reaction Scheme:

The diazo intermediate undergoes a cyclization reaction with glycine methyl ester in the
presence of a Lewis acid to form the final key intermediate.

Materials and Reagents:

Molar Mass (

Reagent Quantity (g) Moles (mol) Volume (mL)
g/mol )

Diazo

Intermediate ~298.3 1.6 0.0054 -

(Compound IV)

Glycine methyl

ester 125.55 15 0.012 -
hydrochloride

Triethylamine 101.19 - - 4
Toluene - - - 30

Boron trifluoride
etherate in THF

Procedure:

 In a reaction flask, suspend glycine methyl ester hydrochloride (1.5 g, 12.0 mmol) in toluene
(30 mL).

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://patents.google.com/patent/CN109776415B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15067511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Add triethylamine (4 mL) and stir the mixture at room temperature overnight.
« Filter the mixture and transfer the filtrate to another reaction flask.
e Add the diazo intermediate (Compound 1V) (1.6 g, ~5.4 mmol) to the filtrate.

o Cool the reaction mixture to 0 °C and add a tetrahydrofuran solution of boron trifluoride
etherate (0.5 mL).

» Allow the reaction to stir at room temperature overnight.

e The reaction mixture containing the final product can then be worked up and purified as
necessary.[1]

Expected Yield: Not specified in the source.

Summary of Quantitative Data

Intermediat  Starting ] .
Step . Product (g) Yield (%) Purity
e Name Material (g)

4-
1 Phenoxyphen  25.0

yl acetate

2-Hydroxy-5-
2 phenoxyacet 6.4

ophenone

Hydrazone

Intermediate

Diazo

Intermediate

Key
5 Intermediate 1.6
A

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://patents.google.com/patent/CN109776415B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15067511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Note: The provided protocols are based on patent literature, which often omits explicit yield and
purity data for each step. The quantities listed are as reported in the source. Researchers
should optimize these conditions and determine yields and purity as part of their experimental

work.

Logical Relationship Diagram
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Caption: Logical progression of intermediates in the synthesis of the key Roxadustat
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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